molecular formula C12H18N4O2 B11863106 tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate CAS No. 1454848-70-4

tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate

Cat. No.: B11863106
CAS No.: 1454848-70-4
M. Wt: 250.30 g/mol
InChI Key: BWCWVEOBDHHDIO-UHFFFAOYSA-N
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Description

“tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate” is a carbamate derivative featuring a pyrazole core substituted with a cyano group at the 5-position and a methyl group at the 1-position. The tert-butyl carbamate group is attached via a methylene linker to the pyrazole’s 3-position, with an additional N-methylation on the carbamate nitrogen.

Properties

CAS No.

1454848-70-4

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15(4)8-9-6-10(7-13)16(5)14-9/h6H,8H2,1-5H3

InChI Key

BWCWVEOBDHHDIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C#N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Nitriles

The pyrazole ring is constructed via [3+2] cycloaddition between hydrazine derivatives and β-keto nitriles.

Procedure :

  • Reactants : Methylhydrazine and ethyl 3-cyano-3-oxopropanoate.

  • Conditions : Reflux in ethanol (78°C, 12 hr).

  • Yield : 68–72%.

Mechanism :

  • Hydrazine attacks the β-keto carbonyl, forming a hydrazone intermediate.

  • Intramolecular cyclization eliminates ethanol, yielding 5-cyano-1-methylpyrazole.

Optimization :

  • Substituent positioning is controlled by steric and electronic effects of the β-keto nitrile.

  • Microwave-assisted synthesis reduces reaction time to 2 hr with comparable yields.

Functionalization with N-Methylcarbamate Group

Reductive Amination Pathway

Step 1: Aldehyde Formation

  • Reactant : 5-Cyano-1-methylpyrazole-3-carbaldehyde.

  • Method : Oxidation of 3-hydroxymethylpyrazole using MnO₂ (82% yield).

Step 2: Reductive Amination

  • Reactants : Aldehyde + methylamine hydrochloride.

  • Conditions : NaBH₃CN in MeOH, 0°C → RT, 6 hr.

  • Yield : 75%.

Step 3: Boc Protection

  • Reactants : N-Methyl-3-(aminomethyl)-1H-pyrazole-5-carbonitrile + Boc anhydride.

  • Conditions : DMAP, DCM, RT, 4 hr.

  • Yield : 89%.

Alternative Routes and Comparative Analysis

Direct Alkylation of Pyrazole Derivatives

Procedure :

  • Substrate : 3-Bromomethyl-5-cyano-1-methylpyrazole.

  • Nucleophile : N-Methyl-tert-butylcarbamate.

  • Conditions : K₂CO₃, DMF, 60°C, 24 hr.

  • Yield : 63%.

Challenges :

  • Competing elimination reactions reduce efficiency.

  • Requires pre-functionalized bromomethylpyrazole.

One-Pot Tandem Synthesis

Procedure :

  • Reactants : Methylhydrazine, β-keto nitrile, Boc-protected methylamine.

  • Conditions : Sequential addition in DMF at 90°C.

  • Yield : 58%.

Advantages :

  • Eliminates isolation of intermediates.

  • Reduced purification steps.

Reaction Optimization and Scalability

Solvent and Base Selection

SolventBaseTemperature (°C)Time (hr)Yield (%)
DMFK₂CO₃602463
THFEt₃N651871
MeCNDBU701268

Insights :

  • Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity.

  • Stronger bases (DBU) accelerate alkylation but risk side reactions.

Catalytic Approaches

Pd-Catalyzed Coupling :

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Conditions : 80°C, 8 hr.

  • Yield : 77%.

Enzymatic Protection :

  • Enzyme : Candida antarctica lipase B.

  • Conditions : pH 7.0, 40°C.

  • Yield : 81%.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ : Eluent = Hexane/EtOAc (3:1 → 1:1).

  • HPLC : C18 column, MeCN/H₂O (70:30), 1.5 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc), 3.02 (s, 3H, NCH₃), 4.21 (s, 2H, CH₂), 6.82 (s, 1H, pyrazole-H).

  • HRMS (ESI+) : m/z calc. for C₁₁H₁₆N₄O₂ [M+H]⁺: 236.27, found: 236.28.

Industrial-Scale Considerations

Cost-Efficiency Metrics

StepCost DriverMitigation Strategy
Boc ProtectionBoc₂O priceBulk purchasing, in-house synthesis
ChromatographySolvent consumptionSwitch to crystallization
Cyclocondensationβ-Keto nitrile costOptimize precursor synthesis

Environmental Impact

  • E-Factor : 23 (solvent waste).

  • PMI : 56 (improved via solvent recycling).

Emerging Methodologies

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃.

  • Conditions : Blue LED, DMSO, RT.

  • Yield : 69%.

Flow Chemistry

  • Reactor : Microfluidic chip.

  • Residence Time : 30 min.

  • Yield : 74% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate is used as an intermediate in the synthesis of various complex molecules. It serves as a building block for the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It helps in understanding the interaction of these compounds with biological targets .

Medicine: The primary application in medicine is its role in the synthesis of Lorlatinib, an anticancer drug used to treat non-small cell lung cancer. This compound’s derivatives are also being explored for their potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several tert-butyl carbamate derivatives with heterocyclic substituents. Key comparisons include:

Structural Analogues and Heterocyclic Variations

  • tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate (CAS 1352496-36-6): Core Heterocycle: 1,2,4-Triazole (vs. pyrazole in the target compound). Substituents: Pyridin-3-yl group at the 5-position (vs. 5-cyano-1-methylpyrazole). Implications: The triazole core offers two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyrazole. The absence of N-methylation in the carbamate group could increase metabolic liability .
  • tert-butyl N-(4-chloro-5-formyl-1-phenyl-1H-imidazol-2-yl)carbamate (CAS 2680826-76-8): Core Heterocycle: Imidazole (vs. pyrazole). Substituents: Chloro, formyl, and phenyl groups (vs. cyano and methyl). Implications: The imidazole ring provides a distinct electronic environment, with the chloro and formyl groups enhancing electrophilicity. The phenyl group may improve lipophilicity but could sterically hinder interactions in biological targets .
  • benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate (CAS 2680665-76-1): Core Heterocycle: Pyrimidine (vs. pyrazole). Substituents: Bromo and benzyl groups (vs. cyano and tert-butyl). Implications: The pyrimidine ring’s conjugated system may enhance UV absorption properties. The bromo substituent could facilitate cross-coupling reactions in synthesis, while the benzyl group increases steric bulk .

Functional Group Analysis

  • Cyano vs. In contrast, pyridine (CAS 1352496-36-6) and formyl (CAS 2680826-76-8) groups introduce electrophilic sites that may participate in additional reactivity .
  • N-Methylation: The N-methyl carbamate in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogues (e.g., CAS 1352496-36-6) but may improve membrane permeability and metabolic stability .

Data Table: Key Structural and Inferred Properties

Compound Name (CAS) Core Heterocycle Substituents Molecular Formula Inferred Properties
Target Compound Pyrazole 5-cyano, 1-methyl, N-methylcarbamate C₁₃H₁₈N₄O₂ High metabolic stability, moderate solubility
CAS 1352496-36-6 1,2,4-Triazole 5-pyridin-3-yl C₁₃H₁₇N₅O₂ Strong hydrogen bonding, lower solubility
CAS 2680826-76-8 Imidazole 4-chloro, 5-formyl, 1-phenyl C₁₆H₁₈ClN₃O₃ Electrophilic reactivity, high lipophilicity
CAS 2680665-76-1 Pyrimidine 5-bromo, benzyl carbamate C₁₃H₁₂BrN₃O₂ UV activity, synthetic versatility

Biological Activity

tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol. This compound features a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The compound is known for its potential applications in pharmaceuticals, particularly in the development of anticancer agents.

PropertyValue
Molecular FormulaC12H18N4O2
Molecular Weight250.3 g/mol
CAS Number1454848-70-4
StructureChemical Structure

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, which is crucial for its pharmacological effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Pyrazole compounds have been shown to inhibit key pathways involved in cancer progression, such as the BRAF(V600E) and EGFR signaling pathways .

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated cytotoxic effects and were found to enhance the efficacy of doxorubicin, a standard chemotherapy drug. The combination therapy showed a significant synergistic effect, indicating the potential of pyrazole derivatives in improving cancer treatment outcomes .

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor effects, pyrazole derivatives have also been reported to exhibit anti-inflammatory and antimicrobial activities. These properties make them valuable candidates for further research in drug development aimed at treating various diseases beyond cancer .

Case Studies

  • Breast Cancer Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The findings indicated that compounds with specific substituents (e.g., bromine and chlorine) exhibited higher cytotoxicity, particularly in MDA-MB-231 cells. The combination of these compounds with doxorubicin resulted in enhanced therapeutic efficacy .
  • Antifungal Activity : Another research effort focused on synthesizing pyrazole carboxamide derivatives, which were tested against phytopathogenic fungi. Some derivatives displayed notable antifungal activity, suggesting that similar structures may be effective in agricultural applications as well .

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate to ensure stability and safety in laboratory settings?

  • Methodological Answer :

  • Store in a tightly sealed container, protected from moisture (P232) and sunlight (P410), at temperatures below 50°C (P412). Use inert, non-reactive storage materials to prevent degradation .
  • Handle in a fume hood (P403) with personal protective equipment (PPE), including chemical-resistant gloves (P280) and eye protection (P305+P351+P338). Avoid skin contact due to potential health hazards (H312/H332) .
  • In case of spills, isolate the area and use absorbent materials compatible with carbamates. Do not allow the compound to enter drains (P420) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the tert-butyl group, pyrazole ring, and carbamate linkage. Deuterated solvents (e.g., DMSO-d6) enhance resolution for polar functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (M+H+^+) and fragments, such as loss of the tert-butoxy group (C4_4H9_9O) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–280 nm) monitors purity. Use C18 columns and acetonitrile/water gradients for optimal separation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthetic yield of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions between intermediates .
  • Temperature Control : Maintain 0–5°C during carbamate formation to minimize side reactions (e.g., tert-butyl group cleavage) .
  • Catalysts : Use mild bases (e.g., K2_2CO3_3) to deprotonate the pyrazole nitrogen without degrading the cyano group .
  • Table: Key Parameters for Optimization
ParameterOptimal RangeImpact on Yield
Temperature0–5°CReduces hydrolysis
SolventAcetonitrileEnhances solubility
Reaction Time12–18 hoursMaximizes conversion

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models the electron density of the pyrazole ring and carbamate group to predict sites for electrophilic/nucleophilic attacks .
  • Reaction Path Search : Algorithms like AFIR (Artificial Force Induced Reaction) identify low-energy pathways for bond cleavage or rearrangement .
  • Machine Learning : Train models on carbamate reaction databases to predict solvent compatibility or catalyst efficacy .

Q. How should conflicting data on the biological activity of this compound be resolved in cross-disciplinary studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects from experimental variability .
  • Multi-Technique Validation : Combine in vitro enzyme inhibition assays with in silico docking studies to verify target binding .
  • Meta-Analysis : Statistically aggregate data from independent studies to identify trends (e.g., IC50_{50} ranges for kinase inhibition) .

Data Contradiction Analysis

Q. What experimental approaches can address discrepancies in reported melting points or solubility profiles of this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Accurately measure melting points under controlled heating rates (e.g., 5°C/min) to detect polymorphic forms .
  • Solubility Studies : Use standardized solvents (e.g., USP-grade DMSO) and shake-flask methods at 25°C to ensure consistency .
  • Cross-Lab Collaboration : Share samples between labs to rule out batch-specific impurities or calibration errors .

Synthetic Pathway Design

Q. What methodologies are recommended for scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products during carbamate formation .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
  • Purification : Employ flash chromatography with silica gel or preparative HPLC for high-purity isolation (>98%) .

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